Strontium titanate

説明

Strontium titanate is an oxide of strontium and titanium with the chemical formula SrTiO₃. It is a centrosymmetric paraelectric material with a perovskite structure at room temperature. This compound was initially thought to be a wholly artificial material until its natural counterpart, tausonite, was discovered in Siberia in 1982. This compound is known for its high dielectric constant and is used in various applications, including precision optics, varistors, and advanced ceramics .

準備方法

Strontium titanate can be synthesized using several methods:

Gel-Combustion Method: This involves preparing a homogeneous sol using titanium salt and strontium salt as raw materials and an organic compound as a chelate.

Hydrothermal Synthesis: This method involves the crystallization of this compound from a solution under high temperature and pressure.

Sol-Gel Method: This involves the preparation of a gel from a solution containing strontium and titanium precursors.

化学反応の分析

Solid-State Reaction Between SrCO₃ and TiO₂

The primary industrial synthesis involves calcining strontium carbonate (SrCO₃) and titanium dioxide (TiO₂) at 1,021–1,207 K under inert atmosphere :

textSrCO₃ (s) + TiO₂ (s) → SrTiO₃ (s) + CO₂ (g)

| Temperature Range (K) | Rate-Limiting Step | Model | Activation Energy (kJ/mol) |

|---|---|---|---|

| 1,061–1,207 | Sr²⁺ diffusion through SrTiO₃ layer | Ginstling-Brounshtein | 271 |

| 1,021–1,061 | Nucleation of SrTiO₃ | Carter | 268 |

Precipitation Methods

Alternative routes include oxalic acid precipitation :

-

React SrCl₂ and TiCl₄ with oxalic acid to form SrTiO(C₂O₄)₂·4H₂O.

-

Calcinate at 700–800°C to obtain phase-pure SrTiO₃.

CO₂ Reduction Pathways

Density functional theory (DFT) studies on SrTiO₃ (001) surfaces reveal :

-

Primary pathway : CO₂ → COOH → CO (rate-limiting step: COOH formation, ΔG‡ = 1.23 eV ).

-

Excluded intermediates : HCOO (ΔG = +2.55 eV) and CO₂⁻ (ΔG = +1.96 eV), explaining low HCOOH yields.

Water Splitting

Co-doping with Sc/Mg enhances H₂/O₂ evolution efficiency :

-

Optimal system : SrTiO₃:Sc,Mg + Rh/Cr₂O₃ (H₂) + CoOOH (O₂).

-

Quantum yield : 66% at 365 nm (vs. 1.46 mmol·h⁻¹·g⁻¹ for Ni(OH)₂-modified SrTiO₃ ).

Oxygen Vacancy Dynamics

Reduction in H₂ atmosphere forms oxygen vacancies (V_O^- - ), enabling metallic conductivity :

textSrTiO₃ → SrTiO₃₋ₓ + xV_O^•• + 2xe⁻

-

Conductivity : Increases from 10⁻⁵ S·cm⁻¹ (pristine) to 10² S·cm⁻¹ (reduced).

Water Interaction

Sum frequency generation spectroscopy shows pH-dependent water orientation at SrTiO₃ interfaces :

-

pH < 5 : H₂O hydrogens point away from TiO₂-terminated surfaces.

-

pH > 5 : Reorientation occurs, enabling proton transfer for photocatalytic H₂ evolution.

Doping Effects on Reactivity

Table 2 : Photocatalytic performance of doped SrTiO₃

Mechanistic Impact :

-

Ni(OH)₂ : Lowers e⁻/h⁺ recombination (PL intensity reduced by 74% ) .

-

Sc/Mg : Creates step-edge sites for selective cocatalyst deposition .

Thermodynamic and Kinetic Parameters

Key Data from Solid-State Synthesis :

-

Reaction order : 0.93 (indicating diffusion-controlled kinetics above 1,061 K).

-

Activation volume : 1.27 cm³·mol⁻¹ (consistent with Sr²⁺ migration).

CO₂ Reduction Barriers :

| Step | Energy Barrier (eV) |

|---|---|

| CO₂ → COOH | 1.23 |

| COOH → CO + H₂O | 0.89 |

科学的研究の応用

Biomedical Applications

Bone Regeneration and Biocompatibility

Strontium titanate has gained attention for its potential in biomedical applications, particularly in bone regeneration. Research indicates that SrTiO₃ exhibits excellent biocompatibility and mechanical properties, making it suitable for bone repair materials. A study synthesized SrTiO₃ and hydroxyapatite (HAp) composites, demonstrating improved mechanical strength and cytocompatibility compared to HAp alone. The hardness of SrTiO₃ was found to be approximately six times higher than that of sintered HAp, showcasing its potential as a biomaterial for treating bone defects .

Table 1: Mechanical Properties of SrTiO₃ vs. Hydroxyapatite

| Material | Hardness (GPa) | Compressive Strength (MPa) |

|---|---|---|

| SrTiO₃ (1250°C) | 6.0 | 3.5 |

| Hydroxyapatite | 1.0 | 1.0 |

Energy Applications

Solid Oxide Fuel Cells (SOFCs)

This compound is utilized in solid oxide fuel cells due to its mixed ionic and electronic conductivity. This property allows it to function effectively as an electrode material, facilitating the exchange of oxygen ions and electrons during the electrochemical reactions . The reaction mechanisms can be summarized as follows:

-

Anode Reaction:

-

Cathode Reaction:

Radioisotope Thermoelectric Generators (RTGs)

Due to its high melting point and stability, SrTiO₃ is also employed in radioisotope thermoelectric generators, particularly those utilizing strontium-90. This application leverages the material's ability to withstand high temperatures while providing a reliable power source for space missions .

Environmental Applications

Photocatalysis

Recent studies have highlighted the photocatalytic capabilities of this compound in environmental remediation. SrTiO₃ has shown promise in photocatalytic water splitting and the degradation of organic pollutants under UV irradiation. These properties make it an attractive candidate for sustainable energy production and wastewater treatment .

Table 2: Photocatalytic Performance Metrics

| Application | Efficiency (%) | Conditions |

|---|---|---|

| Water Splitting | High | UV Irradiation |

| Pollutant Degradation | Moderate | Aqueous Solutions |

Electronic Applications

High-Temperature Superconductors

This compound serves as a substrate for the epitaxial growth of high-temperature superconductors due to its excellent lattice matching properties. This application is crucial in developing advanced electronic devices that require superconducting materials .

Smart Coatings

In the realm of nanotechnology, SrTiO₃ nanoparticles are being explored for multifunctional smart coatings that can provide protective and functional properties to various surfaces, enhancing their durability and performance .

Case Studies

- Bone Repair Study : A study conducted on SrTiO₃-HAp composites demonstrated significant improvements in mechanical properties and biocompatibility, confirming the material's suitability for orthopedic applications.

- Photocatalytic Research : Research on SrTiO₃'s photocatalytic abilities revealed its effectiveness in degrading pollutants in wastewater, suggesting potential applications in environmental cleanup.

- SOFC Development : Investigations into solid oxide fuel cells using SrTiO₃ as an electrode material have shown enhanced performance metrics, indicating its viability for future energy systems.

作用機序

The mechanism of action of strontium titanate involves its interaction with light and its electronic and ionic structure. When illuminated, this compound can generate electron-hole pairs, which can participate in various chemical reactions. The defect chemistry of this compound plays a crucial role in its photocatalytic activity, where the presence of defects can enhance the separation of photogenerated charge carriers and improve its efficiency .

類似化合物との比較

Strontium titanate is often compared with other perovskite oxides, such as:

Barium titanate (BaTiO₃): Similar to this compound, barium titanate has a perovskite structure and high dielectric constant.

Calcium titanate (CaTiO₃): Calcium titanate also has a perovskite structure but has different dielectric and optical properties compared to this compound.

Lead titanate (PbTiO₃): Lead titanate is another perovskite oxide with ferroelectric properties, making it suitable for use in piezoelectric devices.

This compound’s unique combination of high dielectric constant, paraelectric properties, and photocatalytic activity distinguishes it from these similar compounds.

生物活性

Strontium titanate (SrTiO3) is a perovskite oxide that has garnered significant attention in biomedical applications due to its unique properties, including biocompatibility, osteoconductivity, and potential antibacterial effects. This article delves into the biological activity of SrTiO3, highlighting its synthesis, characterization, and various studies that illuminate its role in bone repair and tissue engineering.

1. Synthesis and Characterization

This compound can be synthesized using various methods, including solid-state reaction, sol-gel processes, and hydrothermal synthesis. The most common method involves the reaction of strontium carbonate (SrCO3) with titanium dioxide (TiO2) at elevated temperatures.

- Synthesis Conditions :

- Temperature: Typically between 1100 °C and 1400 °C

- Duration: 2 hours

- Characterization Techniques :

- X-ray Diffraction (XRD) for phase identification

- Scanning Electron Microscopy (SEM) for microstructure analysis

- Energy Dispersive X-ray Spectroscopy (EDX) for elemental composition

Table 1 summarizes the mechanical properties of SrTiO3 compared to hydroxyapatite (HAp), a commonly used biomaterial.

| Property | SrTiO3 (sintered at 1250 °C) | Hydroxyapatite (HAp) |

|---|---|---|

| Hardness (GPa) | ~6 | ~1 |

| Compressive Strength (MPa) | ~3.5 | ~1 |

| Relative Density (%) | 98 | Varies |

2. Biocompatibility Studies

In vitro studies have demonstrated that SrTiO3 exhibits excellent biocompatibility. Research indicates that the material supports cell proliferation and differentiation, particularly in osteoblasts, which are crucial for bone formation.

- Cell Interaction Studies :

- Release of Strontium Ions :

3. Osteoconductivity and Bone Healing

Strontium ions are known to play a significant role in bone metabolism. The incorporation of Sr²⁺ into titanium implants has been shown to enhance osteogenic activity.

- Mechanism of Action :

- Case Study :

4. Antibacterial Properties

Recent studies have explored the antibacterial activity of SrTiO3 against various bacterial strains.

- Nanocomposite Films :

- Polyvinyl alcohol (PVA) films doped with SrTiO3 nanoparticles showed significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The mechanism involves electrostatic attraction between the positively charged nanocomposites and negatively charged bacterial membranes .

- Inhibition Zones :

5. Conclusion and Future Directions

This compound presents a promising avenue for biomedical applications, particularly in orthopedic implants and tissue engineering due to its biocompatibility, osteoconductivity, and antibacterial properties. Future research should focus on:

- Long-term in vivo studies to assess the efficacy of SrTiO3 in clinical settings.

- Development of composite materials that integrate SrTiO3 with other biomaterials to enhance mechanical properties and biological activity.

- Exploration of different doping strategies to further improve the functional characteristics of SrTiO3.

特性

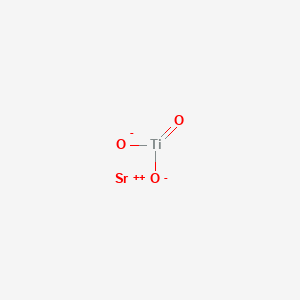

IUPAC Name |

strontium;dioxido(oxo)titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Sr.Ti/q;2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEALVRVVWBQVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ti](=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SrTiO3, O3SrTi | |

| Record name | Strontium titanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Strontium_titanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893688 | |

| Record name | Strontium titanium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White to off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Strontium titanium oxide (SrTiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium titanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17761 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12060-59-2 | |

| Record name | Strontium titanium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012060592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium titanium oxide (SrTiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium titanium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium titanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM TITANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH4I98373 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does the doping of strontium titanate with other elements affect its properties?

A2: Doping this compound with elements like lanthanum, yttrium, niobium, or cerium can significantly alter its electrical and thermal properties. For instance, yttrium doping reduces the pressure required for a cubic-to-tetragonal phase transition, attributed to the larger Y3+ ions occupying the titanium sites and the creation of oxygen vacancies. [] Similarly, lanthanum doping introduces oxygen vacancies, impacting thermal conductivity. [] Cerium doping, specifically forming Sr1-1.5xCexTiO3±δ, leads to a slight tetragonal distortion in the otherwise seemingly cubic structure. []

Q2: What are the optical properties of this compound?

A3: this compound is transparent in the visible and near-infrared regions, with an absorption edge around 4.65 microns. [] Cooling this compound to -187°C does not significantly affect its transmittance in these regions. [] Interestingly, this compound exhibits stress-induced birefringence, becoming optically negative uniaxial under stress along a crystallographic axis and biaxial under diagonal stress. []

Q3: What are the potential applications of this compound in electronics?

A3: this compound's high dielectric constant and tunability make it a promising material for various electronic applications:

- Tunable capacitors: Al2O3-doped barium this compound exhibits a capacitance that can be tuned by an applied DC voltage, making it suitable for voltage-controlled oscillators. []

- High-frequency applications: this compound's high dielectric constant enables significant wavelength compression, allowing for the fabrication of compact, impedance-matched transmission lines for millimeter-wave and terahertz applications. []

- Embedded capacitors: Thin films of barium this compound (Ba0.5Sr0.5)TiO3 are explored for embedded capacitor applications in integrated circuits due to their potential for miniaturization and improved functionality. []

Q4: How is this compound utilized in sensor technologies?

A4: this compound's sensitivity to external stimuli makes it suitable for sensor applications:

- Temperature sensors: Lanthanum-doped barium this compound thin films demonstrate sensitivity to temperature changes, suggesting potential applications in temperature monitoring, even for demanding environments like satellites. []

- Acceleration sensors: Flexoelectric barium this compound cantilevers are used to develop highly sensitive accelerometers for vibration monitoring applications. []

Q5: What are the advantages of this compound as a substrate material?

A5: this compound serves as an excellent substrate for epitaxial growth of other materials:

- Epitaxial growth: (001) single-crystal this compound is utilized as a substrate for the epitaxial growth of anatase titanium dioxide (TiO2) using chemical vapor deposition techniques. []

- Integration with silicon: this compound's compatibility with silicon makes it a suitable platform for integrating various oxide materials onto silicon substrates, opening possibilities for novel electronic devices. []

Q6: Can this compound be used in energy applications?

A6: Research explores the potential of this compound in energy-related applications:

- Solid oxide fuel cells (SOFCs): Doped strontium titanates, particularly lanthanum and calcium co-doped A-site deficient this compound (LSCTA–), are being investigated as alternative anode materials in SOFCs due to their high electronic conductivity and stability in reducing atmospheres. [, ]

- Supercapacitors: Doped this compound with niobium and cerium (SrTiO3: Nb2O5: CeO2) is explored as a dielectric material for supercapacitors owing to its high dielectric constant, low dielectric loss, and slow aging characteristics. []

Q7: What are the limitations of using this compound in SOFCs?

A7: While promising, this compound anodes in SOFCs face challenges:

- Performance: The performance of this compound-based anodes, even when impregnated with electrocatalysts like nickel and ceria, is currently lower compared to traditional nickel/yttria-stabilized zirconia (Ni/YSZ) cermet anodes. [, ]

- Sulfur tolerance: Current this compound anodes lack sulfur tolerance, limiting their use with sulfur-containing fuels. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。